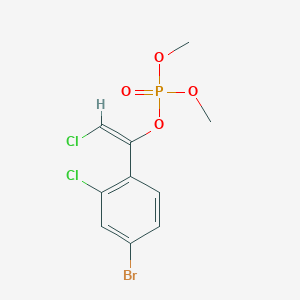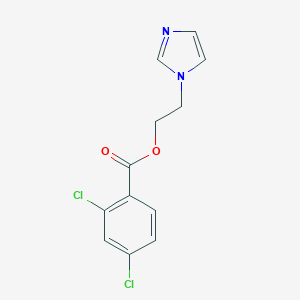
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate, also known as Imidazole-2-ethyl 2,4-dichlorobenzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2,4-dichlorobenzoic acid and contains an imidazole ring, which makes it a useful tool for investigating various biological processes.
作用機序
The mechanism of action of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate varies depending on its specific application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its normal function. As an antimicrobial agent, it disrupts the cell membrane or cell wall of the microorganism, leading to cell death. As an anticancer agent, it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate also vary depending on its specific application. As an enzyme inhibitor, it can lead to increased levels of acetylcholine in the brain, which can have various physiological effects such as improved cognitive function. As an antimicrobial agent, it can prevent the growth of harmful bacteria and fungi, leading to improved health outcomes. As an anticancer agent, it can induce apoptosis in cancer cells, leading to tumor regression.
実験室実験の利点と制限
The advantages of using 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in lab experiments include its high purity, stability, and specificity for certain enzymes or microorganisms. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the use of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in scientific research, including:
1. Development of new enzyme inhibitors: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a starting point for the development of new enzyme inhibitors with improved specificity and potency.
2. Investigation of new antimicrobial agents: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a lead compound for the development of new antimicrobial agents with improved efficacy and safety.
3. Development of new anticancer agents: Further research could be conducted to fully understand the anticancer properties of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate and to develop new anticancer agents based on its structure.
In conclusion, 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its various applications include enzyme inhibition, antimicrobial activity, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds promise for the development of new drugs and treatments in the future.
合成法
The synthesis of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with imidazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate as a white crystalline solid with a melting point of 151-153°C.
科学的研究の応用
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used in a variety of scientific research applications, including:
1. Enzyme inhibition studies: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain.
2. Antimicrobial activity: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
3. Cancer research: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
特性
分子式 |
C12H10Cl2N2O2 |
|---|---|
分子量 |
285.12 g/mol |
IUPAC名 |
2-imidazol-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-9-1-2-10(11(14)7-9)12(17)18-6-5-16-4-3-15-8-16/h1-4,7-8H,5-6H2 |
InChIキー |
TUGHLXPPUJCYOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


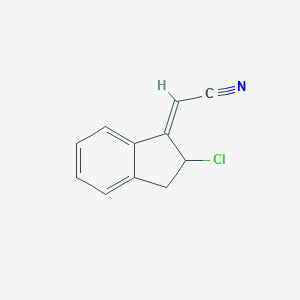
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
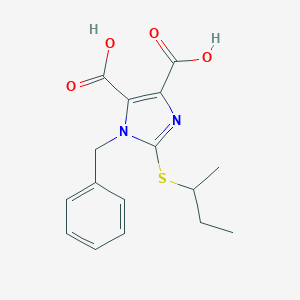
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
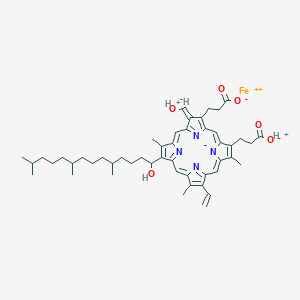
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)


![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
